molecular formula C12H16BrN3 B581694 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1263281-65-7

5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B581694
CAS No.: 1263281-65-7
M. Wt: 282.185
InChI Key: AMRIOZXWYHKJTD-UHFFFAOYSA-N
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Description

5-Bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Its structure includes:

  • Bromine at position 5, enhancing electrophilicity and enabling cross-coupling reactions.
  • Isopentyl (3-methylbutyl) at N3, contributing to lipophilicity and steric bulk.
  • Methyl at position 2, stabilizing the aromatic system .

This compound is synthesized via alkylation under phase-transfer catalysis (PTC) conditions, reacting 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides . Its structural features make it a candidate for antimicrobial and kinase inhibitor applications .

Properties

IUPAC Name

5-bromo-2-methyl-3-(3-methylbutyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3/c1-8(2)6-7-16-9(3)14-10-4-5-11(13)15-12(10)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRIOZXWYHKJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCC(C)C)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677282
Record name 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263281-65-7
Record name 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Imidazo[4,5-b]pyridine Derivatives
Compound Name Substituents Key Structural Features References
5-Bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine 5-Br, N3-isopentyl, 2-Me High lipophilicity; bulky N3 group
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 6-Br, 2-Ph Planar phenyl group; moderate reactivity
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine 6-Br, N3-Me Compact alkyl group; lower steric hindrance
5-Chloro-3H-imidazo[4,5-b]pyridine 5-Cl Smaller halogen; reduced electrophilicity
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine 6-Br, 2-furan, N3-propynyl Alkyne for click chemistry; heterocyclic

Key Observations :

  • Halogen Position : Bromine at position 5 (target compound) vs. 6 (e.g., 6-bromo derivatives) alters electronic distribution and reactivity .
  • Aromatic vs. Aliphatic Groups : Phenyl () and furan () substituents introduce π-π stacking capabilities, unlike aliphatic chains.

Electronic and Reactivity Profiles

Table 2: DFT-Calculated Electronic Properties (B3LYP/6-311G)
Compound Δε (a.u.) HOMO (eV) LUMO (eV) Global Electrophilicity (ω) References
This compound 0.148 -5.78 -1.92 2.45
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 0.177 -6.01 -2.15 2.89
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine 0.132 -5.64 -1.88 2.31

Insights :

  • The target compound’s Δε (0.148 a.u.) indicates moderate kinetic stability, balancing nucleophilicity (HOMO) and electrophilicity (LUMO).
  • Bulky isopentyl lowers Δε compared to phenyl-substituted derivatives, suggesting softer electrophilic character .

Highlights :

  • The isopentyl group enhances antimicrobial potency compared to chloro analogs, likely due to improved membrane penetration .
  • Bromo vs. Chloro : Bromine’s higher electronegativity and polarizability improve kinase inhibition (PAK4 IC50: 12–18 nM vs. 45–60 nM for chloro) .
  • Phenyl Derivatives : Exhibit stronger anticancer activity (e.g., MCF-7 IC50: 25–50 µM) via π-π interactions with cellular targets .

Biological Activity

5-Bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 1263281-65-7) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆BrN₃
  • Molecular Weight : 282.18 g/mol
  • Structure : The compound features a bromine atom at the 5-position, an isopentyl group at the 3-position, and a methyl group at the 2-position.

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

  • Receptor Antagonism : It acts as an antagonist for angiotensin II and thromboxane A2 receptors, which play crucial roles in cardiovascular functions and inflammatory responses.
  • Cell Signaling Pathways : The compound influences various signaling pathways associated with cell proliferation and apoptosis, indicating potential anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Potential

Several studies have explored the anticancer effects of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells. For instance, it exhibited an IC₅₀ value of approximately 6.6 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-Fluorouracil .
Cell LineIC₅₀ (µM)Reference
A549 (Lung)6.6
MCF-7 (Breast)10.25
PC-3 (Prostate)5.96

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, significantly reducing cell viability in a dose-dependent manner .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.

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